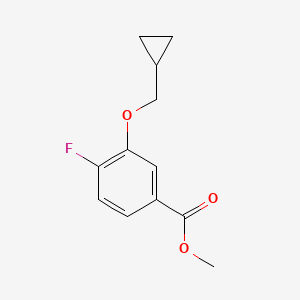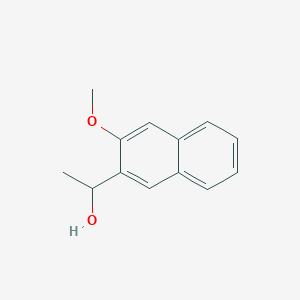
1-(3-MEthoxynaphthalen-2-yl)ethanol
Descripción general
Descripción
1-(3-MEthoxynaphthalen-2-yl)ethanol is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-MEthoxynaphthalen-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-MEthoxynaphthalen-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
It is used to measure protonation equilibrium constants of 1-arylazo-4-naphthols and 1-arylazo-4-methoxynaphthalenes (Abate, Longo, Maccarone, & Torre, 1980).
This compound can be used to prepare 7- and 12-alkyl-10-methylnaphtho[1,2-g]pteridine-9,11(7H,10H)-diones from naphthols (Gumbley & Main, 1976).
It is involved in photo-additions of naphthalene derivatives with substituted ethylenes, producing various adducts (Chamberlain & Mccullough, 1973).
1-(6-methoxynaphthalen-2-yl)ethanol is used to track the site of biotransformation within yeast cells, such as Candida parapsilosis ATCC 7330, to prepare optically pure secondary alcohols (Venkataraman, Narayan, & Chadha, 2016).
Compounds like 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, structurally related to 1-(3-Methoxynaphthalen-2-yl)ethanol, show good antibacterial and antifungal activity (Kottapalle & Shinde, 2021).
Related compounds are used in the extraction of alcohols from water, such as in the separation of 1-butanol from water and ethanol from water using high solvent/feed ratios (Chapeaux et al., 2008).
Derivatives like 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione have been synthesized with high efficiency and yield, demonstrating the versatility of naphthalene-based compounds (Che et al., 2015).
Palladium(II) complexes of (pyridin-2-yl)methylene ligands, which can be derived from naphthalene compounds, act as catalysts for methoxycarbonylation of higher olefins (Zulu et al., 2020).
The compound can be synthesized from 2 methoxynaphthalene with a total yield of 94% through various chemical processes (Shuai, 2003).
Synthesized compounds based on this structure have shown good antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2014).
In carbonylation reactions, the major product involving alpha-(6-Methoxyl-2-naphthyl) ethanol is methyl-alpha-(6-methoxy-2-naphthyl) propionate (Chen et al., 1999).
Enantiomeric resolution of racemic 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters is achieved using specific methods, indicating its relevance in stereochemistry studies (Karakurt, Saraç, & Dalkara, 2012).
Propiedades
IUPAC Name |
1-(3-methoxynaphthalen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBCRDRIOSHBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-MEthoxynaphthalen-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



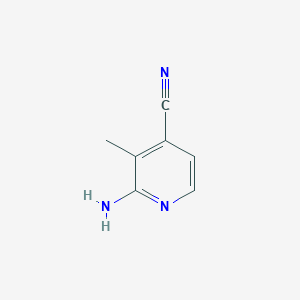


![2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B8133931.png)
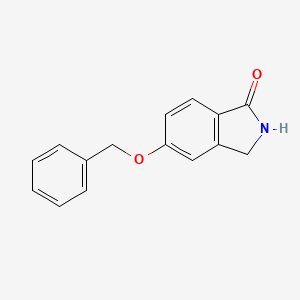
![1-[5-Bromo-2-(methylamino)phenyl]ethanone](/img/structure/B8133941.png)
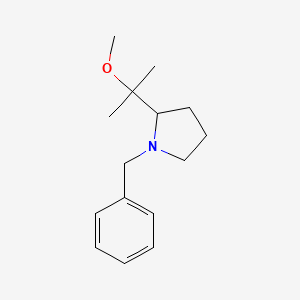
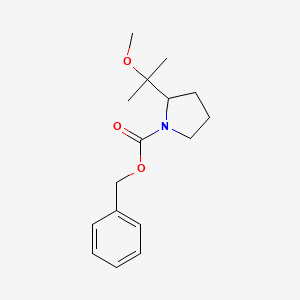
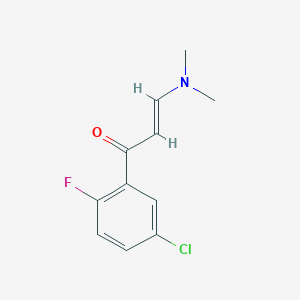
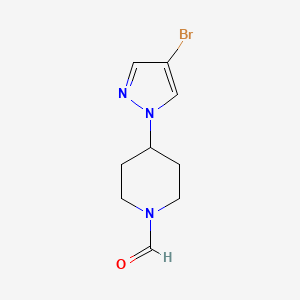
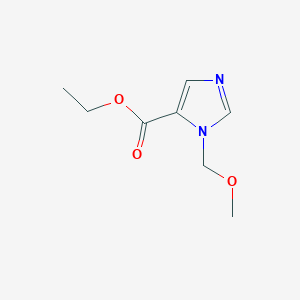

![[4-(PIperazin-1-yl)phenyl]boronic acid dihydrochloride](/img/structure/B8134001.png)
